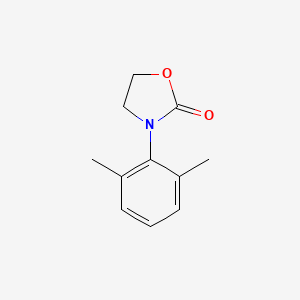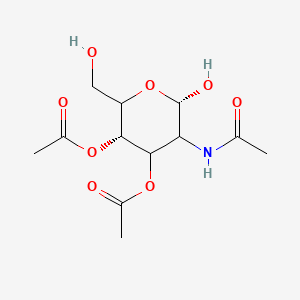
N-Acetyl-D-Glucosamine 3,4-Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-D-Glucosamine 3,4-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is a derivative of N-Acetyl-D-Glucosamine, which is an important amino sugar found in various biological systems. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,4-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives.
科学研究应用
N-Acetyl-D-Glucosamine 3,4-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint disorders.
Industry: Utilized in the production of various biochemicals and as a research reagent in proteomics
作用机制
The mechanism of action of N-Acetyl-D-Glucosamine 3,4-Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can be incorporated into glycoproteins and glycolipids, affecting cellular signaling and structural integrity .
相似化合物的比较
Similar Compounds
N-Acetylglucosamine (GlcNAc): A simpler derivative of glucosamine, widely used in biological research.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative with similar properties but different acetylation positions.
Uniqueness
N-Acetyl-D-Glucosamine 3,4-Diacetate is unique due to its specific acetylation at the 3 and 4 positions, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted interactions in biochemical pathways and makes it a valuable tool in research .
属性
分子式 |
C12H19NO8 |
|---|---|
分子量 |
305.28 g/mol |
IUPAC 名称 |
[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1 |
InChI 键 |
JCTNUTZHSLBEBB-HCZNEQIXSA-N |
手性 SMILES |
CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)

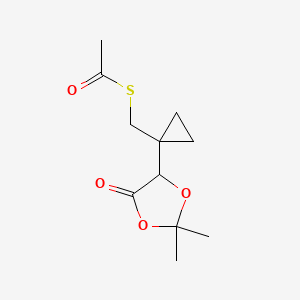
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
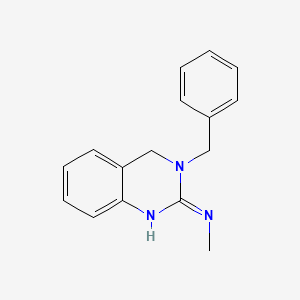

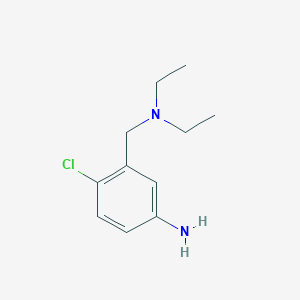
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

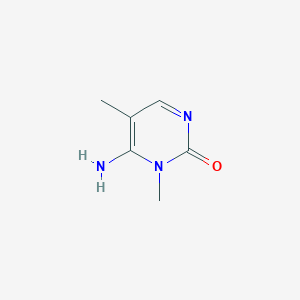
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
